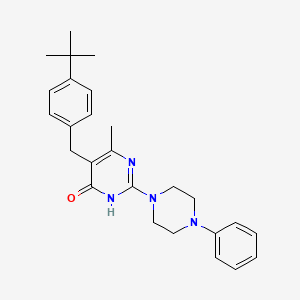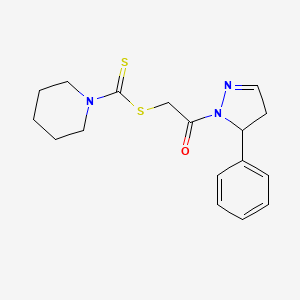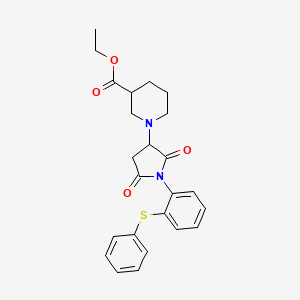![molecular formula C23H28N6O B11185394 2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11185394.png)
2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with potential applications in various scientific fields. Its structure includes a bipyrimidinone core, substituted with ethylphenyl, methyl, and methylpiperidinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the bipyrimidinone core, followed by the introduction of the ethylphenyl, methyl, and methylpiperidinyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the bipyrimidinone core.
2-(4-Ethylphenyl)-2-methylpropanoic acid: Contains an ethylphenyl group but differs in its overall structure and functional groups.
Uniqueness
2-[(4-ETHYLPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific combination of functional groups and the bipyrimidinone core, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H28N6O |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-ethylanilino)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H28N6O/c1-4-17-5-7-18(8-6-17)26-22-27-20(13-21(30)28-22)19-14-24-23(25-16(19)3)29-11-9-15(2)10-12-29/h5-8,13-15H,4,9-12H2,1-3H3,(H2,26,27,28,30) |
InChI Key |
SSGCVAIJHMKKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCC(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,6-Tetramethyl-7-(2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11185320.png)
![2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11185323.png)
![N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B11185327.png)

![ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate](/img/structure/B11185338.png)
![6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11185343.png)
![10-acetyl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11185351.png)
![3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11185357.png)

![3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11185368.png)



![2-[(4,6-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11185395.png)
